molecular formula C16H21N3O4 B5554845 1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B5554845
M. Wt: 319.36 g/mol
InChI Key: MUHULSQZXDMHMU-UHFFFAOYSA-N
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Description

1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one is a compound of interest due to its structural complexity and potential biological activities. Benzimidazole derivatives, including those with morpholine skeletons, have been explored for various biological activities, such as glucosidase inhibition and antioxidant activity.

Synthesis Analysis

Benzimidazole derivatives containing a morpholine skeleton at the C-6 position have been synthesized through a 'one-pot' nitro reductive cyclization reaction using sodium hydrosulfite as a reagent. This method provides a simple and efficient approach to obtaining these compounds, which have been explored for their in vitro antioxidant activities and glucosidase inhibition potential (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure of related benzimidazole derivatives has been elucidated, showing that the benzimidazole ring tends to be approximately planar. These structures have been further analyzed through crystallographic studies, providing insights into their conformations and interactions within crystals (Yoon et al., 2011).

Chemical Reactions and Properties

Benzimidazole compounds have been involved in various chemical reactions, including their use in the synthesis of novel analogs for biological evaluation. For instance, the synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) have demonstrated significant effects on the potency of substituted derivatives (Rewcastle et al., 2011).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their solubility, melting points, and crystalline structures, have been a subject of study to better understand their chemical behavior and potential applications in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity, stability, and interaction with biological targets, have been explored. The synthesis and antifungal activity of novel benzimidazol-2- ylcyanoketone oxime ethers containing a morpholine moiety highlight the antifungal potential of these compounds, indicating their chemical properties conducive to biological activity (Qu et al., 2015).

Scientific Research Applications

Glucosidase Inhibition and Antioxidant Activity

Benzimidazole derivatives, including structures similar to the specified compound, have been synthesized and evaluated for their potential as glucosidase inhibitors and for their antioxidant activities. These compounds exhibit significant in vitro antioxidant activities, as demonstrated in various assays such as Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, they have shown promising α-glucosidase inhibitory potential, with some derivatives performing better than standard treatments like acarbose. This suggests their potential application in managing diabetes and oxidative stress-related conditions (Özil, Parlak, & Baltaş, 2018).

Antimicrobial and Antifungal Activities

Novel benzimidazole derivatives have been explored for their antimicrobial and antifungal properties. Certain compounds within this class have shown promising activities against various microbial and fungal strains. For example, synthesized benzimidazole-morpholine derivatives have been evaluated for their antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum, indicating potential applications in agricultural and pharmaceutical antifungal products (Qu, Li, Xing, & Jiang, 2015).

Anti-inflammatory Properties

Research on benzimidazole derivatives has also highlighted their potential in treating inflammatory diseases. Specific compounds have demonstrated significant anti-inflammatory activity in in vivo models, such as carrageenan-induced rat paw edema tests. These findings suggest that certain benzimidazole derivatives could serve as leads for the development of new anti-inflammatory agents, offering a novel approach to the treatment of various inflammatory conditions (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).

Cancer Research

Benzimidazole compounds, including those related to the queried chemical structure, have been investigated for their anticancer properties. Specific derivatives have shown cytotoxic effects against various cancer cell lines, such as human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3). This suggests their potential as frameworks for developing new anticancer agents (Hsieh, Ko, Chang, Kapoor, Liang, Chu, Lin, Horng, & Hsu, 2019).

properties

IUPAC Name

3-(2-ethoxyethyl)-6-(morpholine-4-carbonyl)-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-2-22-10-7-19-14-4-3-12(11-13(14)17-16(19)21)15(20)18-5-8-23-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHULSQZXDMHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyethyl)-5-(morpholin-4-ylcarbonyl)-1,3-dihydro-2H-benzimidazol-2-one

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